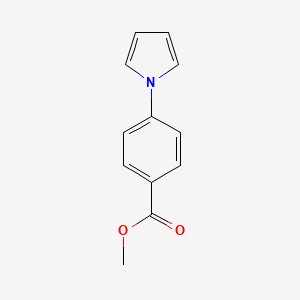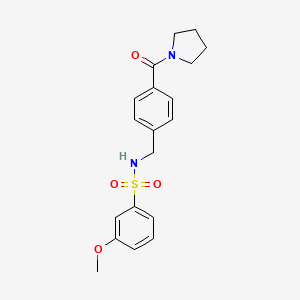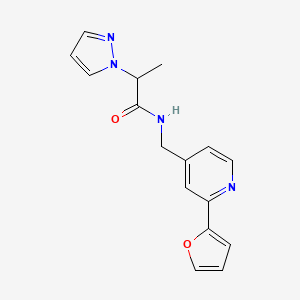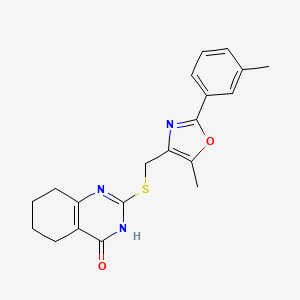
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class. It is a synthetic stimulant drug that is chemically related to phenmetrazine, a drug that was previously used as an appetite suppressant. F-Phenmetrazine is a relatively new research chemical that has gained popularity among the scientific community due to its potential as a research tool.
科学研究应用
Pharmacological Research
This compound has potential applications in pharmacological research due to its structural similarity to known psychoactive substances. It could serve as a lead compound for the development of new therapeutic agents targeting neurological disorders. The compound’s interactions with various neurotransmitter systems, such as dopamine and serotonin, can be studied to understand its effects on the central nervous system .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to synthesize novel drug candidates. Its unique chemical structure allows for the exploration of structure-activity relationships (SAR) by modifying functional groups to enhance efficacy or reduce toxicity. This can lead to the discovery of new medications with improved pharmacokinetic and pharmacodynamic profiles .
Biochemistry
Biochemists can explore the compound’s role in biological systems, particularly in enzyme inhibition or activation. By studying its interaction with specific enzymes, researchers can gain insights into metabolic pathways and potentially develop inhibitors to regulate biochemical processes involved in diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its thioether and ketone functional groups make it a valuable precursor for various synthetic routes, enabling the construction of complex molecules for further chemical investigation .
Chemical Engineering
In chemical engineering, this compound’s properties can be analyzed for process optimization in pharmaceutical manufacturing. Its thermal stability and reactivity are crucial factors in designing efficient and scalable production processes .
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS2/c1-17-12-6-7-15(8-12)13(16)9-18-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKWAJFBDJRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)





![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)


